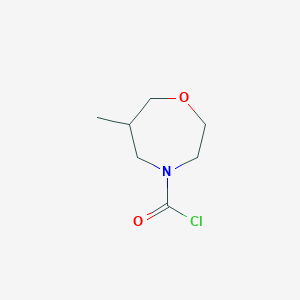
6-Methyl-1,4-oxazepane-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,4-oxazepane-4-carbonyl chloride is an organic compound with the molecular formula C(_7)H(_12)ClNO(_2) It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,4-oxazepane-4-carbonyl chloride typically involves the following steps:
Formation of the Oxazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The temperature is maintained at a moderate level, typically between 0°C and 25°C, to control the reaction rate and avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,4-oxazepane-4-carbonyl chloride can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction can be performed under acidic or basic conditions, with water or aqueous solutions of acids or bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are commonly used.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 6-Methyl-1,4-oxazepane-4-carboxylic acid.
Reduction: Formation of 6-Methyl-1,4-oxazepane-4-methanol or 6-Methyl-1,4-oxazepane-4-amine.
Scientific Research Applications
6-Methyl-1,4-oxazepane-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, such as peptides and proteins, to study their structure and function.
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industrial Applications: The compound can be employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-Methyl-1,4-oxazepane-4-carbonyl chloride exerts its effects depends on the context of its use. In organic synthesis, its reactivity is primarily due to the electrophilic nature of the carbonyl chloride group, which readily reacts with nucleophiles. In biological systems, the compound can modify biomolecules through acylation reactions, potentially altering their activity or stability.
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazepane-4-carbonyl chloride: Lacks the methyl group at the 6-position, which can affect its reactivity and properties.
6-Methyl-1,4-oxazepane-4-carboxylic acid: The hydrolyzed form of the carbonyl chloride, with different reactivity and applications.
6-Methyl-1,4-oxazepane-4-methanol: The reduced form, which may have different biological and chemical properties.
Uniqueness
6-Methyl-1,4-oxazepane-4-carbonyl chloride is unique due to the presence of both the oxazepane ring and the carbonyl chloride group. This combination provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
6-methyl-1,4-oxazepane-4-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO2/c1-6-4-9(7(8)10)2-3-11-5-6/h6H,2-5H2,1H3 |
InChI Key |
HMHLEBKWHNFUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCOC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


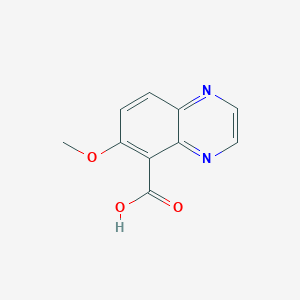
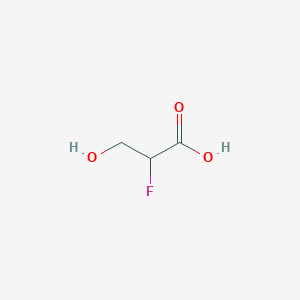
![3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13316731.png)

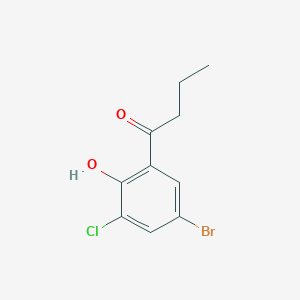


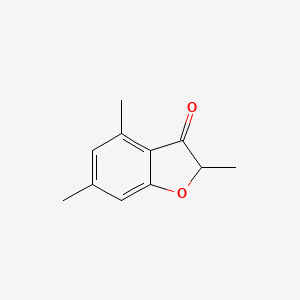
amine](/img/structure/B13316757.png)
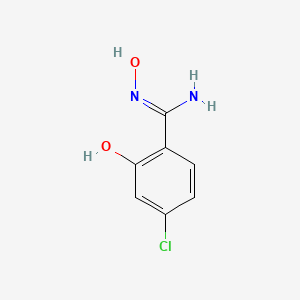
![1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione](/img/structure/B13316777.png)
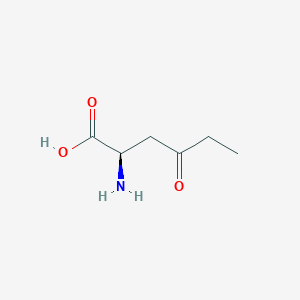
![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13316797.png)

